6-(Methylthio)purine Ribonucleoside Exhibits Significantly Lower Cytotoxicity Than Carbocyclic Adenosine Analog in Human Carcinoma Cells
In direct comparative testing against H.Ep. #2 human epidermoid carcinoma cells, the carbocyclic analog of 6-methylthiopurine ribonucleoside demonstrated no measurable cytotoxicity at concentrations up to 150 µM. This stands in stark contrast to the carbocyclic analog of adenosine (C-Ado), which exhibited potent cytotoxicity with an ED₅₀ of 0.7 µM under identical assay conditions [1]. The absence of cytotoxicity for the methylthio derivative highlights a key structural requirement (the 6-amino group of adenosine) for potent growth inhibition in this cell line. This data is essential for researchers seeking a non-cytotoxic purine scaffold for mechanistic studies or for those differentiating between adenosine-dependent and adenosine-independent pathways.
| Evidence Dimension | In vitro cytotoxicity (ED₅₀) |
|---|---|
| Target Compound Data | >150 µM (No cytotoxicity observed up to this concentration) |
| Comparator Or Baseline | Carbocyclic analog of Adenosine (C-Ado): ED₅₀ = 0.7 µM |
| Quantified Difference | >214-fold difference in potency |
| Conditions | H.Ep. #2 human epidermoid carcinoma cells in culture [1] |
Why This Matters
This >214-fold difference in ED₅₀ quantifies the dramatic loss of cytotoxic activity when the 6-methylthio group replaces the 6-amino group, establishing 6-(methylthio)purine ribonucleoside as a significantly less potent and therefore potentially more controllable scaffold for applications where cytotoxicity must be minimized.
- [1] Bennett Jr., L. L., Allan, P. W., & Hill, D. L. (1968). Metabolic Studies with Carbocyclic Analogs of Purine Nucleosides. Molecular Pharmacology, 4(3), 208-217. View Source
